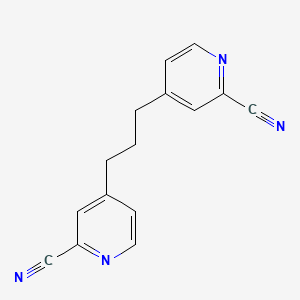
4,4'-(Propane-1,3-diyl)di(pyridine-2-carbonitrile)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Propane-1,3-diyl)di(pyridine-2-carbonitrile) is a chemical compound with the molecular formula C13H14N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes two pyridine rings connected by a propane-1,3-diyl bridge, each bearing a carbonitrile group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-1,3-diyl)di(pyridine-2-carbonitrile) typically involves the reaction of 4-cyanopyridine with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the pyridine ring attacks the carbon atom of the 1,3-dibromopropane, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Propane-1,3-diyl)di(pyridine-2-carbonitrile) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonitrile groups to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Propane-1,3-diyl)di(pyridine-2-carbonitrile) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4’-(Propane-1,3-diyl)di(pyridine-2-carbonitrile) depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The carbonitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Di(4-pyridyl)propane: Similar structure but lacks the carbonitrile groups.
4-Cyanopyridine: Contains a single pyridine ring with a carbonitrile group.
4,4’-Trimethylenedipiperidine: Contains piperidine rings instead of pyridine.
Uniqueness
4,4’-(Propane-1,3-diyl)di(pyridine-2-carbonitrile) is unique due to the presence of two pyridine rings connected by a propane-1,3-diyl bridge, each bearing a carbonitrile group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
112988-01-9 |
|---|---|
Molekularformel |
C15H12N4 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
4-[3-(2-cyanopyridin-4-yl)propyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C15H12N4/c16-10-14-8-12(4-6-18-14)2-1-3-13-5-7-19-15(9-13)11-17/h4-9H,1-3H2 |
InChI-Schlüssel |
JGEWCHIAEAKPFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1CCCC2=CC(=NC=C2)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)
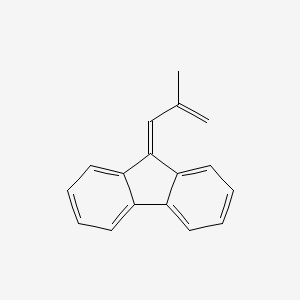
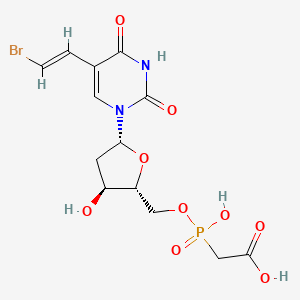
![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)

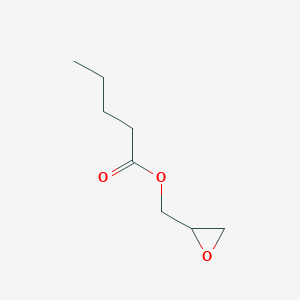
![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)
![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)
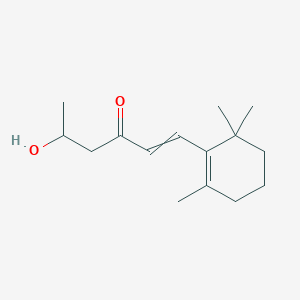
![N-[(4-Methylphenyl)methylidene]hypochlorous amide](/img/structure/B14309876.png)


![1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14309888.png)
